4-(Iodomethyl)non-6-en-1-yne
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Overview
Description
4-(Iodomethyl)non-6-en-1-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a non-6-en-1-yne structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)non-6-en-1-yne typically involves the iodination of a precursor compound. One common method is the reaction of 6-nonen-1-yne with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)non-6-en-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
4-(Iodomethyl)non-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in radiolabeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)non-6-en-1-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The alkyne group can undergo addition reactions, forming various intermediates and products. These reactions are often initiated by the formation of reactive intermediates, such as radicals or carbocations, which then proceed through well-defined pathways to yield the final products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)non-6-en-1-yne
- 4-(Chloromethyl)non-6-en-1-yne
- 4-(Fluoromethyl)non-6-en-1-yne
Uniqueness
4-(Iodomethyl)non-6-en-1-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing different reaction pathways and products.
Properties
CAS No. |
656234-82-1 |
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Molecular Formula |
C10H15I |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-(iodomethyl)non-6-en-1-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10H,3,7-9H2,1H3 |
InChI Key |
KIXNINVBBCGCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(CC#C)CI |
Origin of Product |
United States |
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